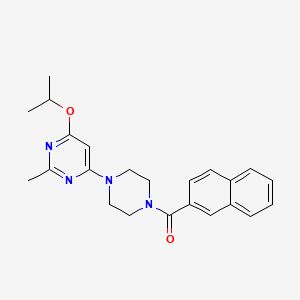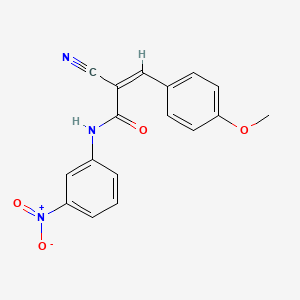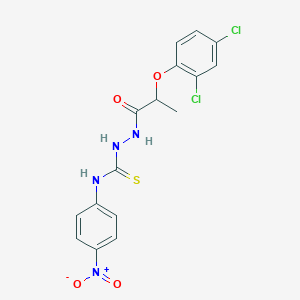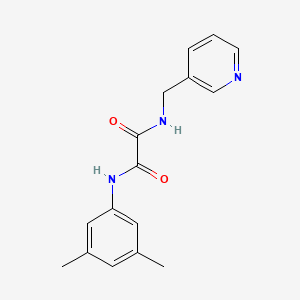![molecular formula C12H10BrNOS2 B2999465 (5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 292075-90-2](/img/structure/B2999465.png)
(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for drug discovery .
Molecular Structure Analysis
The compound contains a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen. It also has a 4-bromophenyl group attached to the thiazolidinone ring via a carbon-carbon double bond .Chemical Reactions Analysis
Thiazolidinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The presence of the bromophenyl group might make the compound more reactive towards nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
Antimicrobial Applications
Thiazolidinones have been synthesized and evaluated for their antimicrobial properties. For instance, a study demonstrated the synthesis of various thiazolidinone derivatives that exhibited promising antimicrobial activities. This suggests their potential application in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010)[https://consensus.app/papers/synthesis-antimicrobial-certain-thiazolidinone-gouda/d5832f854e9057f287cf1814cf2d84d6/?utm_source=chatgpt].
Anticancer Activity
Several thiazolidinone compounds have been investigated for their antiproliferative activity against human cancer cell lines. A study highlighted the synthesis of novel thiazolidinone derivatives with potential anticancer activities, indicating their utility in cancer research (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpınar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013)[https://consensus.app/papers/synthesis-characterization-celecoxib-derivatives-küçükgüzel/f3bd411b736b5d23a2d9261b73b95092/?utm_source=chatgpt].
Antioxidant Properties
Thiazolidinone derivatives have also been synthesized and tested for their antioxidant properties. The presence of the thiazolidinone moiety in these compounds contributes to their ability to act as antioxidants, which is valuable in research focused on oxidative stress and related disorders (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016)[https://consensus.app/papers/synthesis-voltammetric-analytical-applications-some-makki/69a85f93c1f65bb6aec4472bbc3245a3/?utm_source=chatgpt].
Anticonvulsant Activity
Research on thiazolidinone derivatives has extended to their evaluation as anticonvulsant agents. A study synthesizing a series of 4-thiazolidinones bearing a sulfonamide group demonstrated significant activity against seizure models, offering insights into the development of new anticonvulsant drugs (Siddiqui, Arshad, Khan, & Ahsan, 2010)[https://consensus.app/papers/sulfonamide-derivatives-thiazolidin4ones-activity-siddiqui/eda8dd3a7c9b5045a2f7bafecd689be4/?utm_source=chatgpt].
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment are known to be structural units of a number of peroxisome proliferator activated receptor (ppar) antagonists . These compounds are used in the treatment of type II diabetes .
Mode of Action
It’s known that compounds with a similar structure can inhibit the binding of amphiphysin to the clathrin terminal domain . This inhibition can selectively block clathrin-mediated endocytosis .
Biochemical Pathways
Compounds with a similar structure are known to affect pathways related to endocytosis . Endocytosis is a cellular process in which substances are brought into a cell by engulfing them in an energy-using process.
Result of Action
Compounds with a similar structure have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
properties
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPOAXWIFPXKAK-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide](/img/structure/B2999382.png)


![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2999385.png)



![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999393.png)
![3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2999396.png)


![1-(4-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999401.png)

![N-(furan-2-ylmethyl)-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2999404.png)